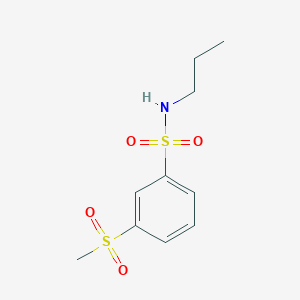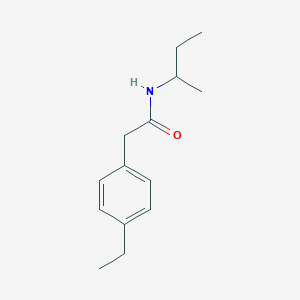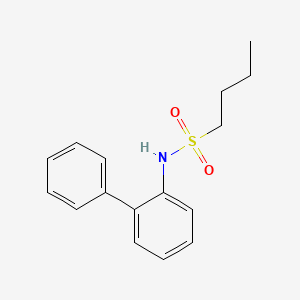
3-(methylsulfonyl)-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfonyl)-N-propylbenzenesulfonamide, commonly known as MPSB, is a chemical compound with the molecular formula C10H15NO4S2. It is a sulfonamide derivative that has been extensively studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
MPSB has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. MPSB has also been investigated as a potential inhibitor of carbonic anhydrase enzymes, which play a crucial role in several physiological processes such as acid-base balance, ion transport, and bone resorption.
Mecanismo De Acción
The mechanism of action of MPSB is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is essential for maintaining the acid-base balance in the body. By inhibiting carbonic anhydrase enzymes, MPSB may disrupt this balance and lead to various physiological effects.
Biochemical and Physiological Effects
MPSB has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential role in the treatment of glaucoma, a condition characterized by increased intraocular pressure. MPSB has been shown to reduce intraocular pressure in animal models by inhibiting carbonic anhydrase enzymes in the ciliary body of the eye. However, further studies are needed to determine the safety and efficacy of MPSB in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPSB in lab experiments is its high potency and selectivity as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the physiological and biochemical effects of carbonic anhydrase inhibition. However, one of the limitations of using MPSB is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the potential side effects of MPSB on other physiological processes need to be carefully evaluated before using it in human studies.
Direcciones Futuras
There are several future directions for research on MPSB. One area of interest is its potential role in the treatment of glaucoma, as it has been shown to reduce intraocular pressure in animal models. Another area of interest is its potential as a therapeutic agent for inflammatory and pain-related conditions, as it has been shown to exhibit anti-inflammatory and analgesic activities in animal models. Additionally, further studies are needed to determine the safety and efficacy of MPSB in humans, and to explore its potential applications in other scientific research fields.
Métodos De Síntesis
The synthesis of MPSB involves the reaction of 3-nitrobenzenesulfonamide with propylamine in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with dimethyl sulfoxide (DMSO) and sodium hydride to obtain MPSB as a white crystalline solid. The yield of MPSB can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Propiedades
IUPAC Name |
3-methylsulfonyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-3-7-11-17(14,15)10-6-4-5-9(8-10)16(2,12)13/h4-6,8,11H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSBWJQWKPRSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329378.png)
![N~4~-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5329384.png)
![methyl 4,5-dimethoxy-2-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5329389.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5329403.png)


![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5329438.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)
![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5329451.png)
![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)

![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)